molecular formula C10H8BrNO B13543711 (8-Bromoquinolin-7-yl)methanol

(8-Bromoquinolin-7-yl)methanol

Cat. No.: B13543711
M. Wt: 238.08 g/mol
InChI Key: IVJCDTYIDXLLJQ-UHFFFAOYSA-N
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Description

(8-Bromoquinolin-7-yl)methanol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methanol group at the 7th position of the quinoline ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromoquinolin-7-yl)methanol typically involves the bromination of quinoline followed by the introduction of a methanol group. One common method includes:

    Bromination of Quinoline: Quinoline is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 8th position.

    Introduction of Methanol Group: The brominated quinoline is then subjected to a reaction with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the 7th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large reactors to brominate quinoline efficiently.

    Methanol Introduction:

Chemical Reactions Analysis

Types of Reactions

(8-Bromoquinolin-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: (8-Quinolin-7-yl)carboxylic acid.

    Reduction: Quinolin-7-ylmethanol.

    Substitution: (8-Substituted-quinolin-7-yl)methanol, depending on the nucleophile used.

Scientific Research Applications

Chemistry

(8-Bromoquinolin-7-yl)methanol is used as an intermediate in the synthesis of various quinoline derivatives

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine

The compound is explored for its potential therapeutic applications. Quinoline derivatives, in general, are known for their antimalarial, anti-inflammatory, and antiviral activities. This compound and its derivatives are being investigated for similar medicinal properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of compounds with specific properties required in various industrial applications.

Mechanism of Action

The mechanism of action of (8-Bromoquinolin-7-yl)methanol depends on its application. In antimicrobial studies, it is believed to interfere with the DNA synthesis of bacteria, leading to cell death. In anticancer research, it may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (8-Chloroquinolin-7-yl)methanol: Similar structure with a chlorine atom instead of bromine.

    (8-Fluoroquinolin-7-yl)methanol: Contains a fluorine atom at the 8th position.

    (8-Iodoquinolin-7-yl)methanol: Iodine atom at the 8th position.

Uniqueness

(8-Bromoquinolin-7-yl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate. The bromine atom also imparts specific electronic properties that can influence the biological activity of the compound.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

(8-bromoquinolin-7-yl)methanol

InChI

InChI=1S/C10H8BrNO/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-5,13H,6H2

InChI Key

IVJCDTYIDXLLJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)CO)Br)N=C1

Origin of Product

United States

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